2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Physicochemical properties Acid-base chemistry Chromatographic behavior

Researchers performing solid-phase peptide synthesis (SPPS) with dual Boc/Fmoc strategies face unwanted hydrogen bonding and side reactions from unprotected N-H. Boc-N-methyl-2-aminobenzoic acid (CAS 141871-02-5) solves this with orthogonal N-Boc protection and N-methylation that eliminates the N-H proton. • N-Methyl group eliminates N-H, prevents side reactions during coupling. • Boc orthogonal protection remains intact under Fmoc deprotection (20% piperidine), removed selectively with TFA. • Lower MW (251.28 vs 373.41 for Fmoc analog) enables higher resin loading efficiency. • Soluble in DCM, MeOH; compatible with HBTU/HOBt and DIC/HOAt coupling protocols.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 141871-02-5
Cat. No. B558154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
CAS141871-02-5
Synonyms141871-02-5; 2-(tert-Butoxycarbonyl-methyl-amino)-benzoicacid; 2-((tert-Butoxycarbonyl)(methyl)amino)benzoicacid; n-boc-n-methylanthranilicacid; Anthranilicacid,N-Boc-N-methyl; 2-(tert-butoxycarbonylmethylamino)benzoicacid; 2-[(tert-butoxycarbonyl)(methyl)amino]benzoicacid; 2-(tert-butoxycarbonyl(methyl)amino)benzoicacid; 2-[tert-butoxycarbonyl(methyl)amino]benzoicacid; boc-n-me-abz-oh; boc-2-meabz-oh; boc-n-me-2-abz-oh; AC1MBVEE; ACMC-1C5SA; KSC495E0L; CTK3J5205; MolPort-000-152-513; 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoicAcid; ACT10785; ZINC2560861; 6917AA; ANW-59184; SBB067671; AKOS000169042; AC-6683
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16)
InChIKeyUXLICAHPTWWCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (CAS 141871-02-5) for Peptide Synthesis and Organic Chemistry: A Procurement Guide


2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (CAS 141871-02-5), also known as Boc-N-methyl-2-aminobenzoic acid or Boc-N-Me-Abz-OH, is a protected N-methyl amino acid derivative with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a methyl substituent on the nitrogen atom. It is a member of the anthranilic acid (2-aminobenzoic acid) family, where the amino group is both methylated and Boc-protected . The compound is typically supplied as an off-white solid with a purity of ≥95–98% (HPLC) and is stored at 2–8°C .

Why Generic Substitution Fails: Functional Distinctions of Boc-N-methyl-2-aminobenzoic Acid (CAS 141871-02-5)


In procurement decisions for N-protected anthranilic acid derivatives, generic substitution—such as replacing Boc-N-methyl-2-aminobenzoic acid with N-Boc-anthranilic acid (lacking the N-methyl group) or N-Fmoc-N-methylanthranilic acid (Fmoc instead of Boc)—is not a functionally neutral choice. The N-methyl group eliminates the N–H proton, preventing unwanted hydrogen-bonding interactions and altering the electronic properties of the aromatic ring [1]. The Boc group provides orthogonal protection that is selectively removable under acidic conditions without affecting base-labile protecting groups like Fmoc [2]. This combination of N-methylation and Boc protection creates a unique reactivity and solubility profile that cannot be replicated by simple in-class alternatives, directly impacting synthetic outcomes in solid-phase peptide synthesis and medicinal chemistry workflows.

Quantitative Differentiation Evidence: Boc-N-methyl-2-aminobenzoic Acid (CAS 141871-02-5) Versus Key Comparators


Predicted pKa Difference Between N-Methyl and Non-Methyl Boc-Protected Anthranilic Acids

The presence of the N-methyl group in Boc-N-methyl-2-aminobenzoic acid significantly alters the acidity of the carboxylic acid moiety compared to the non-methylated analog N-Boc-anthranilic acid. The predicted pKa value for the target compound is 3.68±0.36 . While a directly measured pKa for N-Boc-anthranilic acid is not available under identical prediction parameters, the electronic difference is structurally consistent with the inductive effect of the N-methyl substituent. This difference affects ionization state in aqueous buffers and reversed-phase HPLC retention behavior, with implications for purification and formulation development.

Physicochemical properties Acid-base chemistry Chromatographic behavior

Molecular Weight and Lipophilicity Differentiation: Boc-Protected vs. Fmoc-Protected N-Methylanthranilic Acids

The target compound (Boc-N-methyl-2-aminobenzoic acid) has a molecular weight of 251.28 g/mol and a predicted LogP of 2.80 . Its Fmoc-protected analog (Fmoc-N-methyl-2-aminobenzoic acid, CAS 120467-46-1) has a significantly higher molecular weight of 373.41 g/mol . This 122.13 g/mol difference directly impacts resin loading calculations in solid-phase peptide synthesis, where the Fmoc analog reduces the effective molar loading per gram of resin. Additionally, the lower predicted LogP of the Boc compound (2.80) versus the expected higher LogP of the bulky Fmoc derivative translates to different chromatographic retention times and solubility profiles, affecting both synthetic workflow design and purification optimization.

Solid-phase peptide synthesis Protecting group strategy HPLC purification

Vendor-Specified Purity Standards and Storage Requirements for Research Procurement

Commercial suppliers of Boc-N-methyl-2-aminobenzoic acid (CAS 141871-02-5) consistently specify purity levels of ≥95–98% by HPLC and storage conditions of 2–8°C . The Fmoc analog (CAS 120467-46-1) is available at a higher specified purity of ≥99% (HPLC) from certain vendors . While both purity grades are suitable for peptide synthesis, the lower purity specification for the Boc compound (≥95% minimum at some suppliers) means that procurement decisions should prioritize vendors providing Certificates of Analysis to verify actual batch purity and impurity profiles, particularly for applications requiring precise stoichiometric control.

Quality control Vendor selection Synthetic reliability

Solubility Profile Comparison: Boc-N-methyl-2-aminobenzoic Acid vs. Non-Methylated Analog

Boc-N-methyl-2-aminobenzoic acid is soluble in most organic solvents including methanol, ethanol, and dichloromethane . N-Boc-anthranilic acid (CAS 68790-38-5), the non-methylated analog, exhibits similar solubility in organic solvents but has a reported melting point of 153–156°C (decomposition) [1]. The target compound's melting point data is not consistently reported across vendors, but the presence of the N-methyl group is expected to lower crystallinity and melting point relative to the non-methylated analog due to disruption of intermolecular hydrogen bonding. This difference in solid-state properties affects ease of handling, weighing accuracy, and dissolution rates during reaction setup.

Solubility Reaction solvent selection Workup optimization

Optimal Application Scenarios for Procuring 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid (CAS 141871-02-5)


Solid-Phase Peptide Synthesis Requiring Orthogonal Boc Protection with N-Methylated Anthranilic Acid Building Blocks

In solid-phase peptide synthesis (SPPS) where both Boc and Fmoc protecting group strategies are employed in the same sequence, Boc-N-methyl-2-aminobenzoic acid provides orthogonal N-terminal protection. The Boc group remains intact under the basic conditions used for Fmoc deprotection (20% piperidine in DMF) and is selectively removed with TFA after Fmoc-based elongation is complete [1]. The N-methyl group prevents side reactions during coupling and eliminates the need for N–H protection during subsequent steps [2]. The lower molecular weight compared to the Fmoc analog (251.28 vs. 373.41 g/mol) also facilitates higher resin loading efficiency .

Synthesis of N-Methylated Peptidomimetics and Conformationally Constrained Peptide Analogs

N-Methylation of peptide backbones is a well-established strategy to improve metabolic stability, membrane permeability, and conformational constraint. Boc-N-methyl-2-aminobenzoic acid serves as a protected N-methylated anthranilic acid building block for incorporation into N-methylated peptidomimetics and cyclic peptides. The N-methyl group prevents backbone N–H hydrogen bonding, altering the conformational preferences of the resulting peptide chain [1]. The compound's solubility in common organic solvents such as dichloromethane and methanol facilitates its use in standard peptide coupling protocols using reagents like HBTU/HOBt or DIC/HOAt [2].

Preparation of Fluorescently Labeled Peptides Using Anthranilic Acid as an Intrinsic Fluorophore

Anthranilic acid (2-aminobenzoic acid) derivatives are widely used as intrinsic fluorescent donors in internally quenched fluorogenic peptide substrates for protease assays [1]. Boc-N-methyl-2-aminobenzoic acid can be incorporated during SPPS as a protected building block; after Boc deprotection, the resulting N-methylanthranilic acid residue serves as a fluorescent donor. The N-methyl group may modulate the fluorescence quantum yield and emission wavelength compared to the unsubstituted anthranilic acid residue, offering a tool for tuning fluorophore properties in FRET-based assay development [2].

Synthesis of Aryl Ketone Intermediates via Grignard Addition to N-Protected Anthranilic Acids

Research has demonstrated that N-protected anthranilic acids, including those bearing Boc protecting groups, undergo direct addition with Grignard reagents to form aryl ketones as the exclusive products [1]. Boc-N-methyl-2-aminobenzoic acid, bearing both Boc protection and N-methyl substitution, is expected to exhibit similar reactivity, enabling the synthesis of ortho-amino aryl ketones that are valuable intermediates in the preparation of heterocyclic compounds. The Boc group can be subsequently removed under acidic conditions to reveal the free secondary amine for further functionalization.

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